![molecular formula C18H16Cl2N2O B4239819 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as DMIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been found to protect against oxidative stress and reduce inflammation in the brain. Additionally, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been investigated for its anti-inflammatory effects in various disease models, including arthritis.
Mechanism of Action
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide exerts its therapeutic effects through various mechanisms of action. In cancer treatment, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell proliferation. In neuroprotection, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been found to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress. Additionally, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the activity of inflammatory mediators, such as TNF-α and IL-6, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been found to have various biochemical and physiological effects in scientific research studies. In cancer treatment, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotection, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been found to reduce oxidative stress and inflammation in the brain. Additionally, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have anti-inflammatory effects in various disease models, including arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been found to have low toxicity in in vitro and in vivo studies. However, one limitation of using 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are many future directions for 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide research. In cancer treatment, further studies are needed to investigate the potential of 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide as a therapeutic agent in various cancer types. Additionally, studies are needed to determine the optimal dosage and administration route of 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in cancer treatment. In neuroprotection, further studies are needed to investigate the potential of 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide as a therapeutic agent in various neurological disorders. Additionally, studies are needed to investigate the long-term effects of 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide on cognitive function. Finally, further studies are needed to investigate the potential of 2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide as an anti-inflammatory agent in various disease models.
properties
IUPAC Name |
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(23)15-9-13(19)3-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSUGFMIJTSJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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